molecular formula C23H22ClN3O3S2 B11366319 Methyl 2-[({5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-[({5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11366319
M. Wt: 488.0 g/mol
InChI Key: NINNXHBHXZPSLM-UHFFFAOYSA-N
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Description

METHYL 2-(5-CHLORO-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, a benzothiophene moiety, and a carboxylate ester group

Preparation Methods

The synthesis of METHYL 2-(5-CHLORO-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the pyrimidine and benzothiophene intermediates. One common synthetic route includes the following steps:

    Preparation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a series of reactions involving chlorination and sulfonation.

    Formation of the Benzothiophene Moiety: The benzothiophene ring is prepared via cyclization reactions, often using sulfur-containing reagents.

    Coupling of Intermediates: The pyrimidine and benzothiophene intermediates are coupled under specific conditions to form the desired compound.

    Esterification: The final step involves esterification to introduce the carboxylate ester group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

METHYL 2-(5-CHLORO-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced sulfur-containing products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amido positions, using reagents like sodium methoxide or ammonia.

    Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to introduce various substituents onto the aromatic rings, using palladium catalysts and boronic acids.

Scientific Research Applications

METHYL 2-(5-CHLORO-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of METHYL 2-(5-CHLORO-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit kinase enzymes involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, METHYL 2-(5-CHLORO-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    METHYL 2-(5-CHLORO-2-{[(PHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: Lacks the methyl group on the phenyl ring, resulting in different reactivity and biological activity.

    METHYL 2-(5-CHLORO-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOFURAN-3-CARBOXYLATE:

Properties

Molecular Formula

C23H22ClN3O3S2

Molecular Weight

488.0 g/mol

IUPAC Name

methyl 2-[[5-chloro-2-[(3-methylphenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H22ClN3O3S2/c1-13-6-5-7-14(10-13)12-31-23-25-11-16(24)19(26-23)20(28)27-21-18(22(29)30-2)15-8-3-4-9-17(15)32-21/h5-7,10-11H,3-4,8-9,12H2,1-2H3,(H,27,28)

InChI Key

NINNXHBHXZPSLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC)Cl

Origin of Product

United States

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